Methylenecyclohexane

Epoxidation catalysis Zeolite chemistry Steric effects

Choose methylenecyclohexane for your next project: its exocyclic double bond delivers 2× the epoxidation rate of 1-methylcyclohexene in Ti-beta catalysis, enabling robust catalyst benchmarking. Achieve axial vs equatorial stereocontrol in spirocyclic epoxide synthesis. Exclusive monomer for high-Tg poly(cyclohexylene) (Tg 162–201°C). Don't compromise with endocyclic analogs—optimize your reactions with the right building block. Bulk quantities available; contact us for pricing.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 1192-37-6
Cat. No. B074748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenecyclohexane
CAS1192-37-6
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESC=C1CCCCC1
InChIInChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2
InChIKeyYULMNMJFAZWLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenecyclohexane (CAS 1192-37-6): Technical Baseline and Compound Identity for Sourcing Decisions


Methylenecyclohexane (CAS 1192-37-6) is a cyclic alkene with a molecular formula of C₇H₁₂, featuring an exocyclic methylene group attached to a cyclohexane ring [1]. Key physical properties relevant to procurement and handling include a boiling point of 102-103 °C, density of 0.8 g/mL at 25 °C, refractive index (n20/D) of 1.449, and a flash point of -6 °C [2]. The compound is synthesized via Wittig reaction from cyclohexanone and methylenetriphenylphosphorane, or via Tebbe reagent-mediated methylenation [3]. Its exocyclic double bond confers distinct reactivity patterns compared to endocyclic olefins such as cyclohexene or 1-methylcyclohexene, making it a strategically valuable building block for stereoselective transformations and catalytic studies .

Why Cyclohexene or 1-Methylcyclohexene Cannot Substitute Methylenecyclohexane in Stereoselective Applications


Substituting methylenecyclohexane with a generic cycloalkene such as cyclohexene or 1-methylcyclohexene introduces significant risk of altered stereochemical outcomes and reduced reactivity in catalytic processes. The exocyclic double bond in methylenecyclohexane positions the reactive π-system outside the cyclohexane ring, exposing it to distinct steric and electronic environments that govern stereofacial selectivity during electrophilic additions, epoxidations, and reductions [1]. In contrast, endocyclic olefins such as 1-methylcyclohexene exhibit reversed electronic effects that, in the absence of steric constraints, would predict higher reactivity—a prediction that is overturned in sterically demanding catalyst environments where methylenecyclohexane demonstrates approximately double the epoxidation rate [2]. Furthermore, the exocyclic alkene unit serves as a superior substrate for isomerization-polymerization pathways that yield high-Tg poly(cyclohexylene) materials, a transformation not accessible with endocyclic analogs [3]. These mechanistic and selectivity differences underscore why direct analog substitution is not scientifically valid without re-optimization of reaction conditions.

Methylenecyclohexane: Quantitative Differentiation Evidence Versus Closest Analogs


Epoxidation Reactivity Advantage Over 1-Methylcyclohexene in Zeolite-Catalyzed Systems

In zeolite titanium beta-catalyzed epoxidation, methylenecyclohexane exhibits approximately twice the reactivity of 1-methylcyclohexene [1]. This outcome directly contradicts predictions based solely on electronic effects of substituents, which would anticipate the reverse reactivity order, and points to dominant steric effects at the titanium active site that favor the exocyclic double bond geometry [1].

Epoxidation catalysis Zeolite chemistry Steric effects

Stereofacial Selectivity in Electrophilic Additions: Distinct Axial/Equatorial Attack Ratios Dependent on Reagent System

Epoxidation of unhindered methylenecyclohexane with peracids yields predominantly axial attack, whereas epoxidation using the alkaline hydrogen peroxide–benzonitrile system yields predominantly equatorial attack [1]. In contrast, 1-methylcyclohexene lacks an exocyclic double bond and therefore cannot participate in analogous stereofacial discrimination governed by the exocyclic π-system's orientation relative to the cyclohexane chair conformation [2].

Stereoselective synthesis Electrophilic addition Conformational analysis

Polymerization Yields High-Tg Poly(cyclohexylene) Materials; Endocyclic Analogs Cannot Undergo Analogous Transformation

Diimine–Pd complex-catalyzed isomerization polymerization of methylenecyclohexane affords polymers containing trans-1,4-cyclohexylene or cis-1,4-cyclohexylene groups along the polymer chain [1]. DSC measurements reveal glass transition temperatures (Tg) as high as 162 °C and 201 °C for these polymers [1]. Cyclohexene and 1-methylcyclohexene, lacking the exocyclic methylene unit, cannot undergo this isomerization-polymerization pathway and therefore do not provide access to poly(cyclohexylene) architectures [1].

Polymer chemistry Isomerization polymerization Thermal properties

Thermodynamic Stability Relative to Endocyclic Isomers Informs Acid-Catalyzed Isomerization Behavior

Heats of hydrogenation measurements across exocyclic–endocyclic olefin pairs establish that the endocyclic modification (1-methylcyclohexene) possesses a lower heat of hydrogenation and therefore greater thermodynamic stability than its exocyclic counterpart (methylenecyclohexane) [1]. Upon treatment with oxo acids such as CF₃SO₃H, methylenecyclohexane isomerizes quantitatively to 1-methylcyclohexene [2]. This thermodynamic relationship dictates that methylenecyclohexane is the kinetically accessible but thermodynamically disfavored isomer, a property that can be exploited in dynamic covalent chemistry and in syntheses requiring exocyclic-to-endocyclic bond migration.

Thermodynamics Isomerization Hydrogenation

Methylenecyclohexane: Evidence-Backed Application Scenarios Based on Quantified Differentiation


Catalytic Epoxidation Screening and Zeolite Catalyst Performance Benchmarking

Given the 2-fold reactivity advantage of methylenecyclohexane over 1-methylcyclohexene in zeolite titanium beta-catalyzed epoxidation [1], this compound is the preferred substrate for evaluating catalyst activity in sterically constrained active sites. Research groups developing heterogeneous oxidation catalysts should select methylenecyclohexane as a probe substrate when steric accessibility to the active site is a key performance parameter. The quantifiable reactivity differential enables standardized benchmarking across catalyst batches and laboratory protocols.

Stereoselective Synthesis of Spirocyclic Epoxides and Alcohol Derivatives

The ability to tune the stereochemical outcome of electrophilic additions—achieving predominantly axial attack with peracids and predominantly equatorial attack with H₂O₂–benzonitrile systems [1]—makes methylenecyclohexane uniquely suited for the preparation of stereodefined spirocyclic epoxides. This reagent-dependent stereocontrol is not accessible with endocyclic analogs such as cyclohexene [2], positioning methylenecyclohexane as the substrate of choice for medicinal chemistry campaigns requiring spirocyclic scaffolds with precise three-dimensional orientation.

Synthesis of High-Tg Poly(cyclohexylene) Thermoplastics via Isomerization Polymerization

For polymer chemists developing thermally robust materials, methylenecyclohexane is an essential monomer for accessing poly(cyclohexylene) polymers with glass transition temperatures of 162 °C to 201 °C via diimine–Pd-catalyzed isomerization polymerization [1]. Endocyclic olefins such as cyclohexene and 1-methylcyclohexene are structurally incapable of undergoing this transformation [1]. Procurement of methylenecyclohexane is mandatory for any research program targeting this specific class of high-performance polymers.

Mechanistic Studies of Exocyclic-to-Endocyclic Double Bond Isomerization

The established thermodynamic gradient between methylenecyclohexane and 1-methylcyclohexene—where the endocyclic isomer is the more stable form—provides a well-defined model system for studying acid-catalyzed isomerization mechanisms [1]. The quantitative isomerization of methylenecyclohexane to 1-methylcyclohexene upon treatment with CF₃SO₃H [2] offers a clean, high-yield transformation suitable for kinetic and mechanistic investigations of double bond migration in cyclic systems. This makes methylenecyclohexane a valuable substrate for physical organic chemistry research and catalyst development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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